Tetrahydromagnolol

CB2 receptor agonist cannabinoid pharmacology GPCR signaling

Procure Tetrahydromagnolol (THM; CAS 20601-85-8) for receptor and oncology studies. THM is a high-potency CB2 agonist (EC50=0.170 µM) with 20-fold selectivity over CB1, enabling isolated peripheral cannabinoid pathway investigation without CB1-mediated effects. It is NOT interchangeable with Magnolol, offering a 19-fold potency gain and distinct mechanisms: direct YTHDF2 protein binding to induce autophagic cell death in pancreatic cancer models. Its dual CB2 agonism/GPR55 antagonism is a unique pharmacological profile unavailable from parent compounds.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 20601-85-8
Cat. No. B1663017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydromagnolol
CAS20601-85-8
Synonyms5,5'-dipropyl-[1,1'-biphenyl]-2,2'-diol
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
InChIInChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
InChIKeyOYAQUBKYAKSHOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydromagnolol (CAS 20601-85-8): An Overview of a Selective CB2 Agonist with Differentiated Pharmacological Properties


Tetrahydromagnolol (THM; CAS 20601-85-8; molecular formula C18H22O2; MW 270.37) is the major hydrogenated metabolite of the natural neolignan magnolol, which is isolated from the bark of Magnolia officinalis (Houpo magnolia), a plant with established use in traditional Chinese and Japanese medicine [1]. Unlike the parent compound magnolol, which acts as a partial cannabinoid CB2 receptor agonist with micromolar potency, THM undergoes metabolic bioactivation—reduction of the allyl side chains to propyl groups—that results in a distinct pharmacological profile: substantially enhanced potency at CB2 receptors and high selectivity over CB1 receptors, alongside additional antagonist activity at the orphan receptor GPR55 [1]. Recent independent research has further uncovered that THM engages entirely distinct anticancer mechanisms not shared by magnolol or honokiol, specifically targeting the m⁶A reader protein YTHDF2 to induce autophagic cell death in pancreatic cancer cells and mediating TRIM38-dependent PANoptosis across multiple cancer types [2].

Why Magnolol or Honokiol Cannot Substitute for Tetrahydromagnolol in Targeted Research Applications


Procurement of magnolol or honokiol in lieu of tetrahydromagnolol will result in a functionally different experimental outcome, as the parent compounds and metabolite are not pharmacologically interchangeable. Magnolol exhibits only a weak, partial agonist effect at CB2 receptors with an EC50 of 3.28 μM, whereas its major metabolite tetrahydromagnolol demonstrates an EC50 of 0.170 μM at the same receptor—a 19-fold potency enhancement [1]. Furthermore, tetrahydromagnolol possesses 20-fold selectivity for CB2 over CB1 receptors (Ki values: CB2 = 416 nM vs. CB1 = 2.26 μM), a selectivity profile that is fundamentally distinct from the less potent and less selective parent compound [1]. Beyond cannabinoid receptor pharmacology, tetrahydromagnolol engages unique anticancer mechanisms via direct binding to the YTHDF2 protein and induction of autophagic cell death—activities that have not been reported for magnolol or honokiol in comparable assays [2]. Substitution with the parent compound would therefore yield neither the receptor-level potency and selectivity nor the distinct cellular mechanisms that define tetrahydromagnolol's research utility.

Quantitative Differentiation of Tetrahydromagnolol: Head-to-Head Evidence Against Magnolol and Standard-of-Care Comparators


19-Fold Superior CB2 Agonist Potency of Tetrahydromagnolol Relative to Magnolol

In a direct head-to-head comparison, tetrahydromagnolol exhibited 19-fold greater potency as a CB2 receptor agonist than its parent compound magnolol. The major metabolite tetrahydromagnolol achieved an EC50 of 0.170 μM at human CB2 receptors expressed in CHO cells, compared with an EC50 of 3.28 μM for magnolol under identical assay conditions. This quantitative difference establishes that metabolic reduction of the allyl side chains to propyl groups confers a substantial gain in receptor activation efficacy [1].

CB2 receptor agonist cannabinoid pharmacology GPCR signaling

20-Fold CB2-over-CB1 Selectivity Profile of Tetrahydromagnolol

Tetrahydromagnolol demonstrates a well-defined selectivity window of 20-fold for CB2 receptors over CB1 receptors, as quantified by competitive radioligand binding displacement assays. The compound exhibits a Ki of 416 nM at human CB2 receptors versus a Ki of 2.26 μM at human CB1 receptors, yielding a selectivity ratio of 5.4:1 in binding affinity. In functional cAMP accumulation assays, this selectivity translates to EC50 values of 0.170 μM (CB2) and 9.01 μM (CB1), representing a 53-fold functional selectivity for CB2-mediated signaling [1].

CB2 selectivity cannabinoid receptor binding off-target minimization

Tetrahydromagnolol Antagonizes GPR55 with KB = 13.3 μM—A Property Absent in Magnolol

In contrast to magnolol, which shows no reported GPR55 antagonist activity, tetrahydromagnolol functions as an antagonist at the cannabinoid-related orphan receptor GPR55 with a KB value of 13.3 μM, as determined in a β-arrestin translocation assay. This dual activity profile—CB2 agonism coupled with GPR55 antagonism—represents a distinct pharmacological signature that is not achievable with magnolol or honokiol alone [1].

GPR55 antagonist orphan receptor cannabinoid-related signaling

Superior In Vivo Antitumor Efficacy of High-Dose Tetrahydromagnolol vs Gemcitabine in Pancreatic Cancer Models

In a recent 2025 study evaluating tetrahydromagnolol against pancreatic cancer, a medium dose of THM exhibited anticancer efficacy comparable to gemcitabine (GEM), the current first-line chemotherapeutic agent for pancreatic cancer. Notably, a high dose of THM demonstrated superior anticancer effects than GEM treatment in both in vitro and in vivo pancreatic cancer models. This head-to-head comparison establishes THM's in vivo anticancer potency relative to a clinically established standard-of-care chemotherapeutic [1].

pancreatic cancer anticancer efficacy YTHDF2 targeting

Tetrahydromagnolol Enhances Anti-PD-1 Immunotherapy Efficacy in Pancreatic Cancer

Tetrahydromagnolol demonstrated the capacity to enhance the therapeutic efficacy of anti-PD-1 immunotherapy in pancreatic cancer models. This immunosensitizing effect was mechanistically linked to THM-induced autophagic cell death mediated through YTHDF2 targeting, which promoted an immunogenic tumor microenvironment. Such combination activity distinguishes THM from magnolol and honokiol, for which comparable immunotherapy enhancement data are not available [1].

immunotherapy combination anti-PD-1 cancer immunology

Evidence-Based Research Applications for Tetrahydromagnolol (CAS 20601-85-8)


CB2 Receptor Pharmacology Studies Requiring High Potency and Defined Selectivity

Tetrahydromagnolol is indicated for in vitro and in vivo investigations of CB2 receptor-mediated signaling pathways where potency and selectivity are critical experimental variables. With an EC50 of 0.170 μM at CB2 receptors and 20- to 53-fold selectivity over CB1, researchers can use this compound to activate peripheral CB2 pathways without concurrent CB1-mediated psychoactive or central nervous system effects. The well-characterized binding parameters (Ki values: CB2 = 416 nM; CB1 = 2.26 μM) and functional cAMP assay data provide a robust pharmacological baseline for experimental design [1].

Pancreatic Cancer Research: Autophagic Cell Death Induction and YTHDF2 Targeting

For oncology research programs focused on pancreatic cancer, tetrahydromagnolol offers a mechanistically distinct approach via direct binding to the m⁶A reader protein YTHDF2 and subsequent induction of autophagic cell death. In vivo efficacy comparable to or exceeding gemcitabine, combined with the capacity to enhance anti-PD-1 immunotherapy, makes THM a candidate for monotherapy and combination therapy investigations in pancreatic cancer models. This application is supported by validated target engagement (SPR analysis, ITC analysis, CETSA) and both in vitro and in vivo efficacy data [2].

Dual CB2 Agonist / GPR55 Antagonist Mechanistic Studies

Tetrahydromagnolol's unique dual activity profile—CB2 receptor agonism (EC50 = 0.170 μM) combined with GPR55 antagonism (KB = 13.3 μM)—positions it as a specialized research tool for dissecting the interplay between CB2 and GPR55 signaling. The compound may be employed in studies examining the functional consequences of simultaneous CB2 activation and GPR55 blockade, a pharmacological combination not attainable with magnolol or honokiol [1].

Combination Immunotherapy Research with Anti-PD-1 Agents

Tetrahydromagnolol is applicable to preclinical studies evaluating strategies to sensitize pancreatic tumors to immune checkpoint blockade. The demonstrated enhancement of anti-PD-1 immunotherapy efficacy in vivo, mechanistically linked to THM-induced autophagic cell death and YTHDF2 targeting, provides a rationale for investigating THM as an immunomodulatory adjuvant. This application extends to studies examining the tumor immune microenvironment and the role of autophagy in immunogenic cell death [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydromagnolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.